Zilurgisertib fumarate
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Overview
Description
Zilurgisertib fumarate is a small molecule compound with the chemical formula C30H38N4O3·C4H4O4·2H2OThis compound has shown potential in the treatment of various conditions, including fibrodysplasia ossificans progressiva and anemia due to myeloproliferative or myelodysplastic hematological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zilurgisertib fumarate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, such methods involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Zilurgisertib fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Zilurgisertib fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ALK2 inhibition and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate its impact on cell signaling and gene expression.
Medicine: Explored as a therapeutic agent for conditions like fibrodysplasia ossificans progressiva and anemia due to myeloproliferative disorders
Mechanism of Action
Zilurgisertib fumarate exerts its effects by inhibiting the activity of ALK2, a receptor serine/threonine kinase involved in the bone morphogenetic protein (BMP) signaling pathway. By inhibiting ALK2, this compound reduces the phosphorylation of SMAD1/5 proteins, which are downstream effectors of BMP signaling. This inhibition leads to decreased hepcidin production and improved iron homeostasis, making it beneficial for treating anemia .
Comparison with Similar Compounds
Similar Compounds
Momelotinib: A JAK1/JAK2 and ALK2 inhibitor used in the treatment of myelofibrosis.
Pacritinib: A JAK2, interleukin-1 receptor-associated kinase 1 (IRAK1), and ALK2 inhibitor also used for myelofibrosis.
Uniqueness
Zilurgisertib fumarate is unique due to its high selectivity for ALK2, with minimal off-target effects on other kinases. This selectivity makes it a promising candidate for combination therapies, such as with ruxolitinib, to enhance therapeutic outcomes while minimizing side effects .
Properties
CAS No. |
2173390-30-0 |
---|---|
Molecular Formula |
C34H42N4O7 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2-amino-N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)-5-[4-[(1R,5S)-3-(oxan-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl]phenyl]pyridine-3-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H38N4O3.C4H4O4/c31-26-25(27(35)33-28-7-10-29(36,11-8-28)12-9-28)15-21(17-32-26)20-1-3-22(4-2-20)30-16-23(30)18-34(19-30)24-5-13-37-14-6-24;5-3(6)1-2-4(7)8/h1-4,15,17,23-24,36H,5-14,16,18-19H2,(H2,31,32)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-,28?,29?,30+;/m1./s1 |
InChI Key |
JYMHACJJTJNBGE-XESJLZEZSA-N |
Isomeric SMILES |
C1COCCC1N2C[C@H]3C[C@]3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1COCCC1N2CC3CC3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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